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Welcome to the technical support center for optimizing electrospray ionization (ESI) source

temperature in lipidomics. This guide is designed for researchers, scientists, and drug

development professionals to navigate the complexities of lipid analysis by mass spectrometry.

Here, we will delve into the critical role of temperature in the ESI source and provide practical,

in-depth troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: Why is the ESI source temperature a critical
parameter for lipid analysis?
A1: The temperature of the electrospray ionization (ESI) source is a pivotal parameter that

directly influences the efficiency of desolvation and ionization of lipid molecules.[1] Proper

temperature optimization is a balancing act. On one hand, sufficient heat is necessary to

facilitate the transition of lipid ions from liquid droplets to the gas phase, a crucial step for their

detection by the mass spectrometer.[1] Higher temperatures can enhance the evaporation

process, leading to increased signal intensity for many lipid classes.[1]
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However, excessive heat can be detrimental. It can induce thermal degradation and in-source

fragmentation (ISF) of labile lipid species.[2] This fragmentation can lead to the

misidentification of lipids and inaccurate quantification, as fragments may be mistaken for other

endogenous lipid molecules.[3][4] For instance, in-source fragmentation of

lysophosphatidylcholines (LPCs) can generate ions that are isobaric with

lysophosphatidylethanolamines (LPEs), leading to analytical ambiguity.[3] Therefore, finding

the optimal temperature is key to maximizing sensitivity while preserving the structural integrity

of the lipids being analyzed.

Q2: I'm observing low signal intensity for my target
lipids. Could the source temperature be the cause?
A2: Yes, an insufficiently high source temperature is a common reason for poor signal intensity

in lipid analysis. The primary role of heat in the ESI source is to aid in the desolvation of the

charged droplets generated by the electrospray. If the temperature is too low, the solvent may

not evaporate efficiently, leading to incomplete desolvation and a reduced number of gas-

phase lipid ions entering the mass spectrometer.

One study demonstrated a linear increase in the ionization efficiency of monoacylglycerols

(MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs) as the ESI source temperature

was raised from 100 to 300 °C.[1]

Troubleshooting Steps:

Systematic Temperature Ramp: Perform a systematic evaluation of the source temperature.

Infuse a representative lipid standard or a quality control (QC) sample containing a mix of

lipid classes of interest.

Monitor Key Lipid Classes: While ramping the temperature (e.g., in 25-50°C increments),

monitor the signal intensity of your target lipid classes.

Identify the "Sweet Spot": You should observe an increase in signal intensity with

temperature up to a certain point, after which the signal may plateau or even decrease due

to thermal degradation.[1] This optimal point will vary depending on the lipid class and the

specific instrument.
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dot graph TD{ subgraph "Troubleshooting Low Signal Intensity" A[Start: Low Signal Intensity

Observed] --> B{Is Source Temperature Optimized?}; B -- No --> C[Perform Systematic

Temperature Ramp]; C --> D[Infuse Lipid Standard/QC Sample]; D --> E[Monitor Signal

Intensity of Target Lipids]; E --> F{Signal Intensity Increases?}; F -- Yes --> G[Continue

Increasing Temperature Until Plateau/Decrease]; G --> H[Identify Optimal Temperature]; F -- No

--> I[Consider Other Parameters e.g., Solvent Composition, Gas Flows]; H --> J[Implement

Optimal Temperature in Method]; I --> J; B -- Yes --> I; end }

Caption: Workflow for troubleshooting low lipid signal intensity by optimizing ESI source

temperature.

Q3: I'm seeing unexpected peaks in my mass spectra
that I can't identify. Could this be related to the source
temperature?
A3: It is highly likely that these unexpected peaks are a result of in-source fragmentation (ISF),

which is often exacerbated by excessive ESI source temperatures.[3][4] ISF occurs in the

intermediate pressure region of the mass spectrometer, where collisions between ions and

neutral gas molecules can lead to fragmentation, even without precursor selection in the

quadrupole.[4]

Certain lipid classes are more susceptible to ISF. For example, choline-containing lipids like

phosphatidylcholines (PCs) and sphingomyelins (SMs) can undergo demethylation in the

negative ion mode, producing a fragment ion [M-15]⁻.[3] This fragment can be misidentified as

a different lipid species. For instance, the in-source fragment of PC(38:5) can be mistaken for

PE(40:5).[3]

Troubleshooting Steps:

Lower the Source Temperature: The most direct way to reduce ISF is to lower the source

temperature. Decrease the temperature in increments (e.g., 25°C) and observe the effect on

the intensity of the suspected fragment ions relative to the precursor ion.

Analyze in Both Polarities: If a lipid can be ionized in both positive and negative modes,

analyzing in both can help confirm its identity.[3] The fragmentation patterns and adduct

formation will differ, providing more evidence for correct identification.
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Optimize Other Source Parameters: In addition to temperature, other source parameters like

sheath gas and auxiliary gas flow rates can influence ISF.[5][6][7] Higher gas flows can

sometimes help to cool the ions and reduce fragmentation.

Lipid Class
Common In-Source
Fragments

Potential for
Misidentification

Phosphatidylcholine (PC) [M-15]⁻ (demethylation)
Phosphatidylethanolamine

(PE) with 2 extra carbons

Lysophosphatidylcholine (LPC)
[M-15]⁻ (demethylation), Fatty

acyl chain

Lysophosphatidylethanolamine

(LPE), Free fatty acid

Cholesteryl Esters (CE) Loss of the fatty acyl chain Free cholesterol

Q4: What is a good starting point for the ESI source
temperature for a general lipidomics screen?
A4: A universal "perfect" starting temperature does not exist, as the optimal value is dependent

on the instrument manufacturer, the specific source design, the flow rate, and the lipid classes

of interest. However, a general recommendation is to start with the instrument manufacturer's

default settings for your flow rate and then optimize from there.[5]

For many common heated ESI (HESI) sources, a starting point for the auxiliary gas heater

temperature could be in the range of 250-350°C. The capillary temperature, another important

parameter, is often set between 275-325°C.

Experimental Protocol for Temperature Optimization:

Prepare a Representative Standard: Create a solution containing a mixture of lipid standards

from the classes you intend to analyze (e.g., PC, PE, TG, CE).

Set Initial Parameters: Begin with the manufacturer's recommended source parameters for

your liquid chromatography (LC) flow rate.

Vary One Parameter at a Time: While infusing the standard at a constant flow rate, vary only

the auxiliary gas heater temperature across a relevant range (e.g., 200-450°C) in defined
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steps.

Acquire Data: At each temperature setting, acquire full scan mass spectra for a sufficient

duration to obtain a stable signal.

Plot the Results: For each lipid standard, plot the peak intensity of the precursor ion against

the temperature.

Identify the Optimum: The optimal temperature will be the one that provides the best balance

of high signal intensity for the majority of lipid classes without significant evidence of

fragmentation.

Repeat for Other Parameters: Once an optimal heater temperature is found, you can repeat

this process for the capillary temperature.

dot graph TD{ subgraph "Systematic ESI Temperature Optimization" A[Start: Define Lipid

Classes of Interest] --> B[Prepare Mixed Lipid Standard Solution]; B --> C[Set Initial MS Source

Parameters (Manufacturer's Default)]; C --> D{Begin Infusion of Standard}; D --> E[Vary

Auxiliary Gas Heater Temperature Systematically]; E --> F[Acquire Full Scan MS Data at Each

Temperature Point]; F --> G[Plot Precursor Ion Intensity vs. Temperature for Each Lipid]; G -->

H[Analyze for Optimal Signal and Minimal Fragmentation]; H --> I[Select Optimal Heater

Temperature]; I --> J[Repeat Process for Capillary Temperature]; J --> K[Finalize Optimized

Method]; end }

Caption: A stepwise workflow for the systematic optimization of ESI source temperatures for

lipidomics analysis.

Q5: How does the source temperature affect different
lipid classes? Do I need different temperatures for polar
and non-polar lipids?
A5: Yes, the optimal source temperature can vary between different lipid classes due to their

differing thermal stabilities and ionization properties.

Polar Lipids (e.g., Phospholipids): These lipids, such as phosphatidylcholines (PC) and

phosphatidylethanolamines (PE), generally ionize well due to their charged or polar head
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groups.[5] They are often amenable to a wider range of temperatures, but care must be

taken to avoid fragmentation of the head group or loss of fatty acyl chains at higher

temperatures.

Non-polar Lipids (e.g., Triacylglycerols and Cholesteryl Esters): These lipids lack easily

ionizable functional groups and often rely on the formation of adducts (e.g., [M+NH₄]⁺,

[M+Na]⁺) for efficient ionization in positive mode ESI.[8][9][10] Higher source temperatures

can be beneficial for desolvating these larger, more hydrophobic molecules and promoting

adduct formation.[1] However, they can also be prone to thermal degradation. For example,

cholesteryl esters are known to be thermally labile.

In practice, for a general lipidomics screen where both polar and non-polar lipids are analyzed

in a single run, a compromise temperature must be chosen. This temperature should be high

enough to efficiently ionize the non-polar lipids without causing excessive fragmentation of the

more labile polar lipids. If your research focuses on a specific lipid class, optimizing the

temperature specifically for that class is highly recommended.

Lipid Category
General Temperature
Considerations

Rationale

Glycerophospholipids (e.g.,

PC, PE, PS)
Moderate

Good intrinsic ionizability;

susceptible to head group and

fatty acid fragmentation at high

temperatures.

Sphingolipids (e.g., SM,

Ceramides)
Moderate

Similar to

glycerophospholipids;

ceramides can be more stable.

Glycerolipids (e.g., TAG, DAG) Moderate to High

Require higher energy for

efficient desolvation and

adduct formation.[1]

Sterol Lipids (e.g., Cholesteryl

Esters)
Moderate

Thermally labile; prone to

fragmentation (loss of fatty

acid).
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This guide provides a foundational understanding and practical steps for optimizing your ESI

source temperature for lipid analysis. Remember that empirical determination on your specific

instrument with your specific analytes is always the gold standard for achieving high-quality,

reliable data.

References
Burla, B., et al. (2018). Recommendations for good practice in MS-based lipidomics. Journal

of Lipid Research, 59(5), 923-933. [Link]

Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated

dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of

fragmentation and structural characterization. Journal of Chromatography B, 877(26), 2673-

2695. [Link]

Ulmer, C. Z., et al. (2020). LC-ESI-HRMS — lipidomics of phospholipids: Characterization of

extraction, chromatography and detection parameters. Analytical and Bioanalytical

Chemistry, 412(1), 183-194. [Link]

Köfeler, H. C., et al. (2021). Recommendations for Good Practice in Mass Spectrometry-

Based Lipidomics. Journal of Lipid Research, 62, 100138. [Link]

Wang, Y., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-

Monophosphoryl Lipid A. Molecules, 26(19), 5984. [Link]

Gao, Y., et al. (2021). Effects of ESI source temperature on ESI ionization of MAG 17:1, DAG

d17:1, and TAG t17:1. ResearchGate. [Link]

Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization.

Analytical Chemistry, 85(1), 2-9. [Link]

Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian

Optimization for High Sensitivity Measurement. [Link]

Muise, I. N., et al. (2022). Optimization of Electrospray Ionization Source Parameters for

Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of

the American Society for Mass Spectrometry, 33(10), 1853-1861. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5928437/
https://pubmed.ncbi.nlm.nih.gov/19269264/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6941918/
https://www.researchgate.net/publication/355152331_Recommendations_for_Good_Practice_in_Mass_Spectrometry-Based_Lipidomics
https://www.mdpi.com/1420-3049/26/19/5984
https://www.researchgate.net/figure/Effects-of-ESI-source-temperature-on-ESI-ionization-of-MAG-17-1-DAG-d17-1-and-TAG-t17-1_fig4_355152331
https://pubs.acs.org/doi/10.1021/ac302789c
https://www.shimadzu.com/an/literature/mass/jasm2023_poster_c125_106.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555913/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fang, X. (2024). Examining the Effect of Ion Source Temperature on Electron Ionization

Efficiency. Journal of Mass Spectrometry & Purification Techniques, 10(267). [Link]

Ovchinnikova, K., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different

Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass

Spectrometry, 31(2), 342-350. [Link]

Chiaia, V., et al. (2022). Gas and liquid chromatography approaches coupled to mass

spectrometry for the evaluation of thermal-oxidation lipid products in aged studies. IRIS

Unime. [Link]

Köfeler, H. C., et al. (2021). Recommendations for good practice in ms-based lipidomics.

Lund University. [Link]

Köfeler, H. C., et al. (2021). Recommendations for good practice in MS-based lipidomics.

Journal of Lipid Research, 62, 100138. [Link]

Byrdwell, W. C. (2019). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid

Analysis. AOCS. [Link]

Wang, M., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. International

Journal of Molecular Sciences, 15(6), 10580-10604. [Link]

LIPID MAPS. (n.d.). Mass Spectrometry Methods Chapters. [Link]

Daneshfar, R., et al. (2017). Variable-Temperature Electrospray Ionization for Temperature-

Dependent Folding/Refolding Reactions of Proteins and Ligand Binding. Journal of The

American Society for Mass Spectrometry, 28(8), 1657-1665. [Link]

Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray

Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Expert Review of

Proteomics, 8(4), 435-447. [Link]

Cajka, T., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct

Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 958. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.longdom.org/open-access/examining-the-effect-of-ion-source-temperature-on-electron-ionization-efficiency-145550.html
https://pubs.acs.org/doi/10.1021/jasms.9b00051
https://iris.unime.it/handle/11570/3389882
https://portal.research.lu.se/en/publications/recommendations-for-good-practice-in-ms-based-lipidomics
https://pubmed.ncbi.nlm.nih.gov/34662536/
https://www.aocs.org/stay-informed/read-inform/featured-articles/parallel-mass-spectrometry-(apci-ms-and-esi-ms)-for-lipid-analysis-october-2019
https://www.mdpi.com/1422-0067/15/6/10580
https://www.lipidmaps.org/resources/methods/ms-methods
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5511749/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3197909/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10533319/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Muise, I. (2024). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics.

eScholarship. [Link]

Muise, I. (2024). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics.

eScholarship.org. [Link]

Jones, J. W., et al. (2009). Electrospray Ionization Tandem Mass Spectrometry of Sodiated

Adducts of Cholesteryl Esters. Journal of Lipid Research, 50(4), 774-780. [Link]

Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid

Analysis. Journal of Lipid Research, 46(6), 1071-1085. [Link]

Lee, J. Y., et al. (2017). Mass Spectrometry-based Lipidomics and Its Application to

Biomedical Research. Journal of Analytical Science and Technology, 8(1), 14. [Link]

Royal Society of Chemistry. (2020). CHAPTER 5: Mass Spectrometry Imaging of Lipids.

[Link]

Klose, C., et al. (2012). A versatile ultra-high performance LC-MS method for lipid profiling.

Analytical and Bioanalytical Chemistry, 402(7), 2327-2336. [Link]

De Pauw, E., et al. (2015). MALDI In-Source Decay, from Sequencing to Imaging. ORBi.

[Link]

Lipidomics Standards Initiative. (n.d.). Lipid Species Quantification. [Link]

S. T. Weiss, et al. (2023). Regarding the Influence of Additives and Additional Plasma-

Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American

Society for Mass Spectrometry, 34(5), 843-851. [Link]

Ovchinnikova, K., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different

Orbitrap-based Mass Spectrometers. ResearchGate. [Link]

L. A. E. Mueller, et al. (2013). In-source decay during matrix-assisted laser

desorption/ionization combined with the collisional process in an FTICR mass spectrometer.

Journal of the American Society for Mass Spectrometry, 24(10), 1546-1554. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://escholarship.org/uc/item/6b33q9bx
https://escholarship.org/uc/item/6b33q9bx
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2666185/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2570414/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438499/
https://books.rsc.org/books/edited-volume/2000/chapter/104992/chapter-5-mass-spectrometry-imaging-of-lipids
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3288162/
https://orbi.uliege.be/handle/2268/186591
https://lipidomicstandards.org/files/LSI-Symposium-2018-Liebisch.pdf
https://pubs.acs.org/doi/10.1021/jasms.3c00030
https://www.researchgate.net/publication/338166943_Evaluation_of_Lipid_In-Source_Fragmentation_on_Different_Orbitrap-based_Mass_Spectrometers
https://pubmed.ncbi.nlm.nih.gov/23963806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


S. T. Weiss, et al. (2023). Regarding the Influence of Additives and Additional Plasma-

Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. ResearchGate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Gas and liquid chromatography approaches coupled to mass spectrometry for the
evaluation of thermal-oxidation lipid products in aged studies [iris.unime.it]

3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce
Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction,
chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

6. escholarship.org [escholarship.org]

7. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]

8. LipidSearch Software Support-Troubleshooting | Thermo Fisher Scientific - JP
[thermofisher.com]

9. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl
Esters - PMC [pmc.ncbi.nlm.nih.gov]

10. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing ESI Source
Temperature for Lipid Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3116692/docs#technical-support-center-optimizing-
esi-source-temperature-for-lipid-analysis]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/370003378_Regarding_the_Influence_of_Additives_and_Additional_Plasma-Induced_Chemical_Ionization_on_Adduct_Formation_in_ESIIMSMS
https://www.benchchem.com/product/b3116692?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Effects-of-ESI-source-temperature-on-ESI-ionization-of-MAG-171-DAG-d171-and-TAG-t171_fig3_306268133
https://iris.unime.it/handle/11570/3237031
https://iris.unime.it/handle/11570/3237031
https://pmc.ncbi.nlm.nih.gov/articles/PMC6297073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6297073/
https://pubs.acs.org/doi/10.1021/jasms.9b00061
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10800306/
https://escholarship.org/content/qt58s8q3sf/qt58s8q3sf.pdf
https://escholarship.org/uc/item/58s8q3sf
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/mass-spectrometry-support-center/liquid-chromatography-mass-spectrometry-software-support/lipidsearch-software-support/lipidsearch-software-support-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/mass-spectrometry-support-center/liquid-chromatography-mass-spectrometry-software-support/lipidsearch-software-support/lipidsearch-software-support-troubleshooting.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3215890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3215890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376555/
https://www.benchchem.com/product/b3116692/docs#technical-support-center-optimizing-esi-source-temperature-for-lipid-analysis
https://www.benchchem.com/product/b3116692/docs#technical-support-center-optimizing-esi-source-temperature-for-lipid-analysis
https://www.benchchem.com/product/b3116692/docs#technical-support-center-optimizing-esi-source-temperature-for-lipid-analysis
https://www.benchchem.com/product/b3116692/docs#technical-support-center-optimizing-esi-source-temperature-for-lipid-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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